Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate

Description

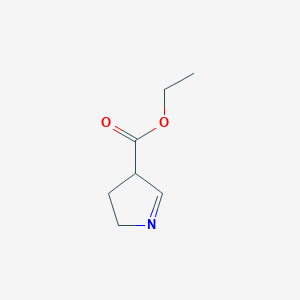

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate is a pyrrole-derived ester with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . Structurally, it consists of a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrole) substituted with an ethyl ester group at the 4-position.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5-6H,2-4H2,1H3 |

InChI Key |

YNAXGNQDDXYYPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of ethyl acetoacetate with ammonia or primary amines under acidic conditions to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylates.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkylating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrrole-2,5-dicarboxylates.

Reduction: Pyrrole-4-carbinol or pyrrole-4-carbaldehyde.

Substitution: Halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

Synthesis of Organic Molecules

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the formation of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as:

- Oxidation : Converts the compound into pyrrole derivatives.

- Reduction : Can reduce the ester group to an alcohol.

- Substitution : Allows for the introduction of functional groups into the pyrrole ring.

These reactions enable the production of a wide range of derivatives with tailored properties for specific applications.

Table 1: Common Reactions and Products

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Pyrrole derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohol derivatives |

| Substitution | Halogens, Alkyl halides | Functionalized pyrroles |

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. Studies have shown its effectiveness against various microbial strains and cancer cell lines. For instance:

- Antimicrobial Activity : The compound has been tested against gram-positive bacteria, demonstrating significant inhibition at low concentrations.

- Cytotoxicity in Cancer Research : Analogues of this compound have shown improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.

These findings suggest that structural modifications can enhance its biological efficacy .

Case Study: Cytotoxicity in Cancer Research

A series of analogs derived from this compound were evaluated for their cytotoxic effects on various cancer cell lines. Specific substitutions on the dihydropyrrole scaffold improved selectivity and potency against cancer cells while reducing cytotoxicity towards normal cells. This study highlights the potential for developing targeted cancer therapies based on this compound's derivatives .

Drug Development

The compound is currently being investigated for its role as a pharmacophore in medicinal chemistry. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the active pyrrole moiety, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrrole Derivatives

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., cyano in 3k) increase electrophilicity, while fluorinated or heteroaromatic groups (e.g., trifluoromethylpyridine in ) improve metabolic stability .

Biological Activity

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring with a carboxylate ester functional group. The synthesis typically involves cyclization reactions starting from ethyl acetoacetate and primary amines, often facilitated by catalysts like p-toluenesulfonic acid under reflux conditions.

Synthetic Route Overview:

- Starting Materials: Ethyl acetoacetate, ammonia or primary amines.

- Catalysts: p-Toluenesulfonic acid.

- Conditions: Refluxing in an appropriate solvent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by binding to the active sites of enzymes, thereby obstructing substrate access and catalytic activity. Its structure allows for effective hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

- Enzyme Inhibition: It has been investigated for its potential as an enzyme inhibitor in various biochemical pathways, particularly in the context of drug resistance mechanisms .

- Anticancer Potential: Some derivatives of pyrrole compounds have shown promise in cancer treatment through their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development . -

Enzyme Inhibition Studies:

Research focused on the interaction of this compound with bacterial efflux pumps. The compound was shown to enhance the efficacy of existing antibiotics by inhibiting the efflux mechanisms in drug-resistant Escherichia coli strains . Molecular docking studies further elucidated its binding interactions within the efflux pump protein AcrB . -

Cancer Research:

In vitro studies demonstrated that certain derivatives of this compound could induce apoptosis in human cancer cell lines. The mechanism involved mitochondrial pathway activation and caspase cascade initiation, marking it as a promising candidate for anticancer drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 5-Ethoxy-3,4-dihydro-2H-pyrrole | Moderate antimicrobial effects | Different substitution patterns |

| Pyrrole Derivatives | Broad spectrum (antimicrobial/anticancer) | Varying functional groups affecting reactivity |

| Indole Derivatives | Antidepressant and anticancer | Distinct ring structure influencing activity |

Q & A

Q. What are the standard synthetic routes for Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate derivatives?

- Methodological Answer: The compound and its derivatives are typically synthesized via condensation reactions or multicomponent protocols. For example, ethyl pyrrole-2-carboxylate derivatives are prepared by reacting ethyl esters with aldehydes (e.g., 2,3-difluorobenzaldehyde) under reflux conditions, followed by purification via column chromatography . Aza-Wittig reactions with nitriles and triphenylphosphine intermediates are also employed to introduce substituents, achieving yields of 72–84% .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer: Post-synthesis characterization requires:

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions, as seen in studies resolving methyl and ethyl group environments .

- High-resolution mass spectrometry (HRMS) to verify molecular weights and fragmentation patterns .

- X-ray crystallography to resolve stereochemical ambiguities, particularly for diastereomers or tautomeric forms .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives with steric hindrance?

- Methodological Answer: Yields are influenced by:

- Catalyst selection: Triphenylphosphine in aza-Wittig reactions improves imine formation efficiency .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as demonstrated in syntheses with 23–45% yields under varying conditions .

- Temperature control: Lower temperatures (0–5°C) minimize side reactions during electrophilic substitutions .

Q. How can conflicting NMR and X-ray crystallography data be resolved for pyrrole derivatives?

- Methodological Answer: Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic disorder. To resolve:

- Variable-temperature NMR identifies tautomeric shifts by tracking signal coalescence at elevated temperatures.

- DFT calculations validate proposed structures by comparing experimental and computed NMR chemical shifts .

- SHELXL refinement (via single-crystal data) distinguishes disorder models, as applied in resolving hydrogen-bonding networks in similar compounds .

Q. What computational methods are used to predict the reactivity of this compound in drug discovery?

- Methodological Answer:

- Density Functional Theory (DFT): Models electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites for functionalization .

- Molecular docking: Screens interactions with biological targets (e.g., enzyme active sites) using crystal structures of related compounds .

- ADMET profiling: Predicts pharmacokinetic behavior (e.g., BBB permeability) using software like SwissADME, guided by logP and TPSA values from experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.